Z-Ser-thr-ome

Description

Contextualizing Z-Ser-Thr-OMe within Peptide Chemistry and Biochemistry

In the realm of peptide chemistry, the synthesis of peptides with specific sequences is a cornerstone of creating biologically active molecules. This compound is a protected dipeptide, meaning its reactive ends are capped with protecting groups. guidechem.com The "Z" group, or benzyloxycarbonyl group, protects the N-terminus of the serine residue, while the methyl ester (-OMe) protects the C-terminus of the threonine residue. chemimpex.com This protection strategy is vital as it prevents unwanted side reactions during the step-by-step assembly of a peptide chain.

The serine and threonine residues themselves are of great biological importance. Both are hydroxyl-containing amino acids that are common sites for post-translational modifications such as phosphorylation and glycosylation. nih.govnih.gov These modifications are critical for a vast array of cellular processes, including signal transduction and protein-protein interactions. Consequently, synthetic peptides containing serine and threonine are invaluable tools for studying these biological phenomena.

Significance of this compound as a Building Block in Complex Molecular Synthesis

The incorporation of Ser-Thr motifs is particularly relevant in the synthesis of glycopeptides, which are peptides containing covalently linked sugar moieties. sci-hub.semdpi.com Glycosylation of serine and threonine residues is a key feature of many proteins, and the ability to synthetically produce glycopeptides allows researchers to investigate the roles of these sugar modifications in detail. nih.gov

Overview of Current Academic Research Trajectories Involving this compound

Current research continues to leverage this compound and similar protected dipeptides in various innovative ways. One major area of focus is the development of novel peptide-based therapeutics. By incorporating the Ser-Thr unit, scientists can create analogs of naturally occurring peptides with enhanced stability or modified biological activity. chemimpex.com

Another significant research direction is the use of serine/threonine ligations for the chemical synthesis of proteins. acs.orghku.hk This powerful technique allows for the joining of large, unprotected peptide fragments, and the Ser-Thr ligation is a key strategy in this endeavor. acs.org This approach has been instrumental in the total synthesis of complex natural products and the creation of proteins with site-specific modifications to study their function. hku.hkresearchgate.net

Furthermore, research into the fundamental aspects of peptide structure and folding often utilizes synthetic peptides containing Ser-Thr sequences. These dipeptides can influence the formation of secondary structures like beta-turns, and by studying peptides containing these motifs, researchers can gain insights into the principles governing protein architecture.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 7412-61-5 |

| Molecular Formula | C16H22N2O7 |

| Melting Point | 126-127 °C |

| Boiling Point (Predicted) | 642.0±55.0 °C |

| Density (Predicted) | 1.302±0.06 g/cm3 |

This data is based on predicted values and should be used for reference purposes. guidechem.com

Structure

3D Structure

Properties

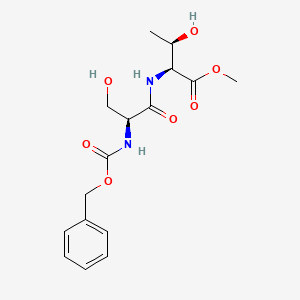

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMKCRHIRFPGAE-WXHSDQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Z Ser Thr Ome and Its Derivatives

Advanced Protecting Group Chemistry in Peptide Assembly Utilizing Z-Ser-Thr-OMe

In peptide synthesis, protecting groups are crucial for temporarily masking reactive functional groups on amino acids to prevent unwanted side reactions. iris-biotech.dersc.org The synthesis of peptides like this compound involves the protection of the N-terminus, the C-terminus, and the side chains of serine and threonine.

In SPPS, two main strategies are employed: Boc/Bzl and Fmoc/tBu. rsc.org The Boc (tert-butyloxycarbonyl) group is acid-labile, while the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile. rsc.orgnih.gov This orthogonality allows for selective deprotection during peptide chain elongation. iris-biotech.de For instance, in an Fmoc/tBu strategy, the Fmoc group on the N-terminus is removed with a base like piperidine, while the tBu groups on the side chains remain intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

"Safety-catch" linkers offer an additional layer of control. These linkers are stable throughout the synthesis but can be activated for cleavage by a specific chemical reaction, allowing for the use of both Boc and Fmoc strategies. researchgate.net

The following table summarizes common protecting groups used for serine and threonine in peptide synthesis:

| Amino Acid | Protecting Group | Abbreviation | Cleavage Conditions |

| Serine/Threonine | tert-Butyl | tBu | Strong acid (e.g., TFA) iris-biotech.de |

| Serine/Threonine | Benzyl (B1604629) | Bzl | Catalytic hydrogenation, strong acid (e.g., HF) peptide.comug.edu.pl |

| Serine/Threonine | Trityl | Trt | Mild acid peptide.com |

| α-Amino | Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation bachem.com |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) rsc.org |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) rsc.org |

Enzymatic Synthesis Approaches for Serine/Threonine Derivatives

Enzymatic methods provide a powerful alternative to traditional chemical synthesis, often offering high regio- and stereoselectivity under mild reaction conditions. researchgate.netmdpi.com

Transgalactosylation Reactions in Aqueous and Organic Solvent Systems (e.g., N-Z-Ser-OMe)

Transgalactosylation is an enzymatic process that can be used to glycosylate serine and threonine derivatives. mdpi.com β-Galactosidase from Escherichia coli has been used to catalyze the transfer of a galactose unit from a donor substrate, such as lactose (B1674315) or o-nitrophenyl β-d-galactopyranoside (ONPG), to an acceptor like N-Z-Ser-OMe. researchgate.netmdpi.com

The reaction medium significantly influences the yield of these reactions. mdpi.com For instance, when ONPG was used as the donor for the transgalactosylation of N-Z-Ser-OMe, the highest yield (23.2%) was achieved in a heptane:buffer biphasic system. mdpi.comnih.govresearchgate.net In contrast, with lactose as the donor, a higher yield (3.9%) was obtained in a purely aqueous buffer system. mdpi.comnih.gov The lower solubility of lactose in organic solvents limits its effectiveness in biphasic systems. mdpi.com

The table below presents the yields of transgalactosylation of N-Z-Ser-OMe under different conditions:

| Donor Substrate | Reaction System | Yield (%) | Reference |

| ONPG | Heptane:Buffer | 23.2 | mdpi.comnih.gov |

| Lactose | Buffer | 3.9 | mdpi.comnih.gov |

Enzyme Selectivity and Reaction Optimization in Serine/Threonine Derivative Synthesis

Enzymes exhibit remarkable selectivity, which is a key advantage in the synthesis of complex molecules. mdpi.com L-threonine aldolase (B8822740) (LTA), for example, catalyzes the formation of β-hydroxy-α-amino acids. acs.orgfrontiersin.org While it shows strict selectivity for the Cα position, its selectivity at the Cβ position can be moderate. acs.org Through directed evolution techniques like combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM), variants of LTA have been developed with significantly improved diastereoselectivity for the synthesis of l-syn-β-hydroxy-α-amino acids. acs.org

Molecular docking simulations can help to understand and predict enzyme-substrate interactions. researchgate.netnih.gov Studies on β-galactosidase have shown that the binding affinity of serine/threonine derivatives to the enzyme's active site is stronger than that of the natural acceptor, glucose. researchgate.netnih.gov This binding is primarily driven by interactions with aromatic residues in the active site. researchgate.netnih.gov

Chemo- and Regioselective Ligation Strategies Involving Serine/Threonine Residues

Peptide ligation strategies are essential for assembling smaller synthetic peptide fragments into larger proteins. nih.govacs.org Serine/threonine ligation (STL) is a powerful, thiol-independent method that allows for the formation of a native peptide bond at a Ser or Thr residue. nih.govacs.orgnih.gov

STL involves a chemoselective reaction between a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide with an N-terminal serine or threonine. nih.govacs.org The mechanism proceeds through several steps:

Imine capture: Formation of an imine between the salicylaldehyde and the N-terminal amine of the Ser/Thr peptide. nih.govacs.org

Ring-chain tautomerization: A 5-endo-trig cyclization occurs. nih.govacs.org

Acyl transfer: An O-to-N acyl transfer results in an N,O-benzylidene acetal-linked peptide. nih.govacs.org

Acidolysis: Treatment with acid cleaves the acetal, yielding the native Xaa-Ser/Thr peptide bond. nih.govacs.org

This method is highly chemo- and regioselective, tolerating various side-chain functionalities on unprotected peptides. nih.govacs.org The high natural abundance of serine and threonine (around 12.7%) provides numerous potential ligation sites in protein synthesis. nih.govacs.org STL has been successfully used in the convergent synthesis of therapeutic peptides and proteins. nih.gov

Generation of Dehydroamino Acid Derivatives from Serine and Threonine Precursors

Dehydroamino acids, such as dehydroalanine (B155165) (ΔAla) and dehydroaminobutyric acid (ΔAbu), are found in many biologically active peptides. uminho.pt They are often synthesized from serine and threonine precursors through β-elimination reactions. uminho.pt

Several methods exist for the dehydration of β-hydroxyamino acids. uminho.ptijarbs.com One effective approach involves treating N-acylserine or threonine esters with triphenylphosphine (B44618) and diethylazodicarboxylate, although this can lead to a mixture of Z and E isomers for threonine derivatives. uminho.pt Another method uses tert-butyl pyrocarbonate ((Boc)2O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), which can give high yields of dehydroamino acid derivatives. uminho.ptresearchgate.net This method has also been applied to dipeptides containing a β-hydroxyamino acid. researchgate.net

The following table summarizes reagents used for the dehydration of serine and threonine derivatives:

| Reagent System | Precursor | Product | Isomer Selectivity (for Thr) | Reference |

| Triphenylphosphine / Diethylazodicarboxylate | N-acyl-Ser/Thr-OMe | Dehydroamino acid ester | 1:1 mixture of Z and E | uminho.pt |

| (Boc)2O / DMAP | N-protected Ser/Thr derivatives | Dehydroamino acid derivative | Stereoselective for Z-isomer | uminho.pt |

| Diethyl chlorophosphate / Sodium hydride | N-benzyloxycarbonyl-Ser/Thr esters | N-benzyloxycarbonyldehydroamino acid ester | Stereoselective for Z-isomer | uminho.pt |

| Diethylamino sulphur trifluoride (DAST) / Pyridine (B92270) | N-(benzyloxycarbonyl)threonine benzyl ester | (Z)-N-(benzyloxycarbonyl)-2,3-dehydro-2-aminobutyric acid ester | Exclusive formation of (Z) isomer from threo precursor | ijarbs.com |

Stereoselective Synthesis of Z-Isomers in Dehydration Reactions of Threonine Derivatives

The dehydration of threonine derivatives can produce two geometric isomers, E and Z. The Z-isomer is the one typically found in nature. uminho.pt Achieving stereoselectivity for the Z-isomer is a significant goal in the synthesis of dehydroaminobutyric acid (ΔAbu) derivatives.

Several methods have been developed that favor the formation of the Z-isomer. The reaction of N-benzyloxycarbonylthreonine esters with diethyl chlorophosphate and sodium hydride is stereoselective towards the Z-isomer. uminho.pt Similarly, the dehydration of threonine derivatives using tert-butyl pyrocarbonate and DMAP also yields the Z-isomer stereoselectively. uminho.pt This selectivity is thought to arise from the steric bulk of the groups attached to the nitrogen atom, which facilitates a trans E2-elimination pathway. uminho.pt

The use of diethylamino sulphur trifluoride (DAST) in the presence of pyridine on N-(benzyloxycarbonyl)threonine benzyl ester derivatives leads to the exclusive formation of the (Z)-isomer from the threo precursor. ijarbs.com Furthermore, treating N-Boc protected dipeptides containing threonine with (Boc)2O, DMAP, and tetramethylguanidine results in a β-elimination that stereoselectively produces dehydrodipeptides with a Z-configuration. researchgate.net

Biochemical Applications and Functional Investigations of Z Ser Thr Ome

Role of Z-Ser-Thr-OMe in Modified Peptide and Protein Production for Biopharmaceutical Research

This compound, a methyl ester derivative of serine and threonine, serves as a crucial building block in the synthesis of modified peptides for biopharmaceutical research. chemimpex.com Its unique chemical structure, featuring a benzyloxycarbonyl (Z) protecting group, enhances its solubility and stability, making it an ideal candidate for peptide synthesis. chemimpex.comchemimpex.com This modification allows for improved biological activity and specificity in therapeutic applications. chemimpex.com

The process of chemical peptide synthesis involves the sequential addition of amino acids to form a peptide chain. Protecting groups like the Z-group are essential to prevent unwanted side reactions at the amino terminus of the amino acid. bachem.comrsc.org The use of Z-protected dipeptides like this compound can streamline the synthesis process, particularly in solution-phase peptide synthesis. mdpi.comresearchgate.net These protected dipeptides can be efficiently coupled with other amino acids or peptide fragments to create longer, more complex peptides. mdpi.com

The incorporation of serine and threonine residues is particularly important in the design of bioactive peptides, as their hydroxyl groups can be post-translationally modified, for instance, by phosphorylation or glycosylation. nih.govlibretexts.org These modifications play a critical role in protein function and signaling. By using this compound, researchers can precisely control the sequence and introduce these key residues into synthetic peptides, which can then be used to study a wide range of biological processes or as potential therapeutic agents. chemimpex.comlifetein.com

The enhanced stability and solubility imparted by the Z-group and methyl ester also facilitate purification and handling of the peptide during and after synthesis. chemimpex.com This is a significant advantage in the production of biopharmaceuticals, where purity and consistency are paramount.

Contribution of Serine/Threonine Derivatives to Enzyme Activity and Specificity Studies

Derivatives of serine and threonine, such as this compound, are instrumental in studying the activity and specificity of various enzymes, particularly kinases and phosphatases that act on these residues. mdpi.commdpi.comresearchgate.net These enzymes play a central role in cellular signaling by catalyzing the addition (kinases) or removal (phosphatases) of phosphate (B84403) groups from serine and threonine residues within proteins. mdpi.comwikipedia.org

The use of synthetic peptides containing serine and threonine is a fundamental technique for assaying the activity of these enzymes. For example, a peptide containing a Ser-Thr motif can serve as a substrate for a specific kinase. The rate of phosphorylation of this peptide can be measured to determine the kinase's activity and its specificity for that particular sequence. thermofisher.com

Protected dipeptides like this compound can be incorporated into longer peptide substrates designed to mimic the natural targets of specific kinases or phosphatases. chemimpex.com This allows for detailed kinetic studies and the screening of potential inhibitors or activators of these enzymes. thermofisher.comnih.gov The Z-group and methyl ester modifications can influence the peptide's conformation and its interaction with the enzyme's active site, providing insights into the structural requirements for substrate recognition. mdpi.comresearchgate.net

Furthermore, serine and threonine derivatives are used in the development of assays for high-throughput screening in drug discovery. thermofisher.com For instance, Fluorescence Resonance Energy Transfer (FRET)-based assays often employ synthetic peptides containing serine or threonine as substrates for kinases. thermofisher.com The phosphorylation of the peptide leads to a change in the FRET signal, allowing for rapid and sensitive measurement of enzyme activity. thermofisher.com

Characterization of Serine/Threonine Phosphatases and Kinases in Biological Systems

The characterization of serine/threonine phosphatases and kinases is fundamental to understanding their roles in cellular regulation and disease. mdpi.comwikipedia.org These enzymes are involved in a vast array of cellular processes, including cell proliferation, apoptosis, and differentiation. wikipedia.org

Biochemical characterization often involves the use of purified enzymes and synthetic substrates. nih.govasm.org For example, the autophosphorylation of a serine/threonine kinase can be studied by incubating the purified enzyme with ATP. nih.govnih.gov The sites of phosphorylation can then be identified using techniques like mass spectrometry. Two-dimensional phosphoamino acid analysis can reveal whether phosphorylation occurs on serine, threonine, or tyrosine residues. nih.gov

To study the activity of phosphatases, a phosphorylated substrate is required. nih.govarvojournals.org This can be a phosphorylated protein or a synthetic phosphopeptide. The phosphatase's ability to dephosphorylate the substrate is then measured. arvojournals.org The substrate specificity of the phosphatase can be determined by testing its activity against a panel of different phosphopeptides. arvojournals.org

In cellular systems, the activity of these enzymes is tightly regulated. arvojournals.orgportlandpress.com Studies using cell extracts or cultured cells can provide insights into these regulatory mechanisms. For example, the effect of different stimuli, such as growth factors or stress, on the activity of a particular kinase or phosphatase can be investigated. arvojournals.org

The identification of the natural substrates of these enzymes is a key area of research. nih.gov This often involves a combination of techniques, including proteomics-based approaches to identify proteins that are phosphorylated or dephosphorylated in response to changes in the activity of a specific kinase or phosphatase.

Table 1: Examples of Serine/Threonine Kinases and Phosphatases and their Biological Roles

| Enzyme Family | Example | Biological Role |

|---|---|---|

| Serine/Threonine Kinases | Protein Kinase A (PKA) | Regulation of metabolism, gene expression, and cell growth |

| Protein Kinase C (PKC) | Signal transduction for a variety of stimuli | |

| Akt/Protein Kinase B (PKB) | Cell survival, proliferation, and metabolism. arvojournals.org | |

| Mitogen-activated protein kinases (MAPKs) | Response to stress, inflammatory cytokines, and growth factors | |

| Serine-arginine protein kinases (SRPKs) | Regulation of pre-mRNA splicing. ebi.ac.uk | |

| Serine/Threonine Phosphatases | Protein Phosphatase 1 (PP1) | Regulation of glycogen (B147801) metabolism, muscle contraction, and cell cycle progression |

| Protein Phosphatase 2A (PP2A) | Tumor suppression, regulation of cell growth and division. nih.gov | |

| Calcineurin (PP2B) | T-cell activation, muscle development |

This compound in Drug Discovery Research and Design of Biologically Active Compounds

The dipeptide derivative this compound is a valuable tool in drug discovery and the design of biologically active compounds. chemimpex.comchemimpex.com Its ability to mimic natural amino acids while providing additional functional groups makes it a versatile component in medicinal chemistry. chemimpex.comchemimpex.com The unique properties of this compound, such as enhanced solubility and stability, are advantageous in the development of new drugs. chemimpex.comchemimpex.com

In drug design, this compound can be incorporated into peptide-based drug candidates to improve their pharmacokinetic properties. chemimpex.com The Z-group can protect the peptide from enzymatic degradation, increasing its half-life in the body. The methyl ester can enhance cell permeability, allowing the drug to reach its intracellular target.

Furthermore, this compound can serve as a scaffold for the development of small molecule inhibitors of enzymes, such as proteases and kinases. mdpi.com By modifying the serine and threonine side chains, medicinal chemists can design compounds that bind specifically to the active site of a target enzyme, blocking its activity. nih.gov This approach has been successful in developing drugs for a variety of diseases, including cancer and inflammatory disorders. wikipedia.orgnih.gov

The use of Z-protected amino acid derivatives is also prevalent in the synthesis of complex natural products and their analogues, which often possess potent biological activities. mdpi.com

Table 2: Applications of Serine/Threonine Derivatives in Drug Discovery

| Application | Description | Example |

|---|---|---|

| Enzyme Inhibitors | Designing molecules that block the activity of enzymes involved in disease. | Development of kinase inhibitors for cancer therapy. wikipedia.org |

| Peptide Mimetics | Creating non-peptide molecules that mimic the structure and function of bioactive peptides. | Designing small molecules that mimic the binding of a peptide hormone to its receptor. |

| Prodrugs | Modifying a drug to improve its delivery and release at the target site. | Attaching a this compound moiety to a drug to enhance its stability and cell permeability. |

| High-Throughput Screening | Developing assays to rapidly test large libraries of compounds for biological activity. | Using synthetic peptides containing serine or threonine as substrates in kinase assays. thermofisher.comthermofisher.com |

Development of Novel Biomaterials and Advanced Drug Delivery Systems Utilizing this compound Analogues

Analogues of this compound are being explored for the development of novel biomaterials and advanced drug delivery systems. chemimpex.comchemimpex.com The ability of these molecules to mimic natural amino acids makes them attractive for creating biocompatible and biodegradable materials. nih.gov

One area of research involves the use of peptide-based hydrogels for tissue engineering and regenerative medicine. nih.gov These hydrogels can be designed to incorporate specific peptide sequences that promote cell adhesion, proliferation, and differentiation. Analogues of this compound could be used to create hydrogels with specific mechanical properties and degradation rates. chemimpex.com

In the field of drug delivery, these analogues can be used to create nanoparticles and other drug carriers that can encapsulate and protect therapeutic agents. nih.gov The surface of these carriers can be modified with peptides containing serine and threonine to target specific cells or tissues. For example, a peptide that binds to a receptor that is overexpressed on cancer cells could be used to deliver a chemotherapy drug directly to the tumor, reducing side effects.

The use of protected peptides in the synthesis of molecularly imprinted polymers (MIPs) is another promising application. nih.gov MIPs are polymers that are synthesized in the presence of a template molecule, creating cavities that are specific for that molecule. nih.gov Protected peptides like Z-Thr-Ala-Ala-OMe have been used as templates to create MIPs that can selectively recognize and bind to specific peptides. nih.gov This technology has potential applications in diagnostics, bioseparations, and drug delivery.

Investigations of Serine/Threonine-Rich Domains in Protein Function and Evolutionary Contexts

Serine/threonine-rich domains are common features in many proteins and play diverse roles in protein function and evolution. nih.gov These domains are often sites of post-translational modifications, such as O-glycosylation and phosphorylation, which can regulate protein activity, localization, and stability. libretexts.orgnih.gov

In some proteins, serine/threonine-rich regions act as flexible linkers that connect different functional domains. researchgate.net These linkers can allow for conformational changes that are necessary for protein function. In other cases, these domains are directly involved in protein-protein interactions or in binding to other molecules, such as carbohydrates. nih.gov

The study of serine/threonine-rich domains provides insights into the evolution of protein function. The length and sequence of these domains can vary significantly between different species, reflecting the evolutionary pressures that have shaped protein function over time. For example, in the Iff protein family of Candida albicans, the length of the serine/threonine-rich region is important for the cell surface exposure of the N-terminal functional domain. nih.govasm.org

Understanding the function of these domains is crucial for elucidating the molecular basis of many biological processes. The use of synthetic peptides and protein engineering techniques allows researchers to investigate the specific roles of serine/threonine-rich domains in a controlled manner.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | Not Applicable |

| Z-Thr-Ala-Ala-OMe | Not Applicable |

| Z-Thr-Ile-Leu-OMe | Not Applicable |

| N-carboxy-benzyl-serine methyl ester | N-Z-Ser-OMe |

| N-tert-butoxycarbonyl serine methyl ester | N-Boc-Ser-OMe |

| N-carboxybenzyl serine benzyl (B1604629) ester | Not Applicable |

| N-Z-Thr-OMe | Not Applicable |

| Serine-glutamic acid | Ser-Glu |

| N-Fmoc-phenylalanine | Not Applicable |

| Alanine (B10760859) methyl ester hydrochloride | Not Applicable |

| N-Fmoc-L-Tyr(OtBu)-OH | Not Applicable |

| Glycine (B1666218) methyl ester hydrochloride | Not Applicable |

| N-Fmoc-L-Cys(Bzl)OH | Not Applicable |

| L-alanine methyl ester hydrochloride | Not Applicable |

| N-Boc-arginine | Not Applicable |

| N-Boc-Arg(Z)2-OH | Not Applicable |

| Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-CH2F | Z-DEVD-fmk |

| Ac-Asp(OMe)-Val-Ala-Asp(OMe)-CH | Not Applicable |

| Z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH2F | Z-IETD-fmk |

Molecular Mechanisms and Intermolecular Interactions Mediated by Serine/threonine Moieties

Conformational Dynamics and Structural Preferences of Phosphorylated Serine and Threonine Residues

The phosphorylation of serine (Ser) and threonine (Thr) residues is a pivotal event that introduces significant conformational restrictions in peptides and proteins. researchgate.netacs.org This modification, converting a neutral hydroxyl group to a dianionic phosphate (B84403) group, can act as a molecular switch, altering protein structure and function.

Upon phosphorylation, both serine and threonine residues experience a reduction in conformational freedom. acs.org However, the extent and nature of this change differ between the two. Phosphothreonine (pThr) exhibits a particularly pronounced transition from a disordered to a highly ordered state. researchgate.netacs.org In its dianionic form, pThr preferentially adopts a compact, cyclic conformation. This structure is stabilized by a combination of three key non-covalent interactions: a strong hydrogen bond between the phosphate group and the amide of its own residue, an n → π* interaction involving consecutive carbonyls, and an n → σ* interaction between the phosphate oxygen and the C-Hβ antibonding orbital. researchgate.netacs.org This combination restricts the backbone torsion angle (φ) to approximately -60° and also constrains the side-chain conformation. researchgate.netacs.org The resulting structure can mimic the backbone cyclization of proline, a unique feature among amino acids. researchgate.netacs.org

In contrast, phosphoserine (pSer) phosphorylation typically induces smaller, more rheostat-like changes in conformation rather than the "on/off" switch-like transition seen with pThr. researchgate.netacs.org While phosphorylation of serine does increase the propensity for forming polyproline II (PPII) helices and can induce secondary structure formation, the effect is generally less dramatic than that observed for threonine. biorxiv.orgnih.gov Molecular dynamics simulations suggest these differences arise from how phosphorylation perturbs backbone hydration and the geometric constraints imposed by side-chain-to-backbone hydrogen bonds. nih.gov

The structural consequences of phosphorylation are summarized below:

| Feature | Phosphoserine (pSer) | Phosphothreonine (pThr) |

| Conformational Change | Induces moderate restriction; acts like a "rheostat". researchgate.netacs.org | Induces a strong disorder-to-order transition; acts like a "switch". researchgate.netacs.org |

| Preferred Conformation | Increases propensity for polyproline II (PPII) helix. nih.gov | Prefers a highly ordered, compact, cyclic conformation. researchgate.netacs.org |

| Key Stabilizing Interactions | Weaker side-chain to backbone interactions. nih.gov | Strong intra-residue phosphate-amide H-bond and other non-covalent interactions. researchgate.netacs.org |

| Effect on Adjacent Residues | Promotes helix formation in the C-terminal direction. researchgate.net | Induces significant ordering and a compact structure. biorxiv.org |

These distinct structural outcomes allow for differential regulation and signaling, providing a basis for the specific use of either serine or threonine phosphorylation sites in controlling protein function. researchgate.netacs.org

Substrate Recognition and Binding Specificities of Serine/Threonine Kinases

Serine/threonine kinases are a major class of enzymes that catalyze the transfer of a phosphate group from ATP to the hydroxyl group of serine or threonine residues within their protein substrates. wikipedia.org This process is not random; kinases exhibit high specificity, ensuring that only the correct target proteins are phosphorylated. This specificity is achieved through a multi-layered system of recognition involving the kinase's active site, the substrate's primary sequence, and other cellular factors. plos.orgportlandpress.com

The fundamental basis for selectivity lies in the structural interface between the kinase's catalytic cleft and the amino acid residues flanking the target serine or threonine. plos.org This sequence of residues is known as the consensus sequence or substrate motif. wikipedia.orgnih.gov The kinase active site contains "determinants"—specific amino acid residues that make contact with the substrate's side chains at positions surrounding the phosphorylation site (typically positions -3 to +3). pnas.org These interactions, often involving hydrophobic forces and ionic bonds, dictate which substrates can bind effectively. wikipedia.org

For example, many kinases in the AGC family (including PKA, PKC) recognize a basophilic motif, characterized by basic residues like arginine (R) at positions upstream of the phosphorylation site. ucl.ac.uk Protein Kinase A (PKA), for instance, prefers the motif R-R-X-S/T, meaning it favorably binds substrates with two arginines N-terminal to the target Ser/Thr. plos.org Conversely, Casein Kinase 2 (CK2) is acidophilic, preferring acidic residues like aspartic acid (D) or glutamic acid (E) in its motif, S/T-D/E-X-D/E. plos.org

| Kinase Family | Consensus Motif (P = Phosphorylation Site) | Key Recognition Features |

|---|---|---|

| PKA (Protein Kinase A) | R-R-X-S/T | Basophilic: Prefers Arginine (R) at -3 and -2 positions. plos.org |

| CK2 (Casein Kinase 2) | S/T-D/E-X-D/E | Acidophilic: Prefers Aspartic Acid (D) or Glutamic Acid (E) at +1 and +3 positions. plos.org |

| CDK (Cyclin-Dependent Kinase) | S/T-P-X-K | Proline-directed: Requires a Proline (P) at the +1 position. plos.org |

| AGC Kinases (General) | R-X-X-S/T-Ψ | Basophilic: Prefers Arginine (R) at -3 and a hydrophobic residue (Ψ) at +1. ucl.ac.uk |

Beyond the primary sequence, substrate specificity is also controlled by:

Co-localization : The kinase and substrate must be present in the same cellular compartment. plos.org Anchoring and scaffold proteins, such as A Kinase Anchor Proteins (AKAPs) for PKA, play a crucial role in tethering kinases to specific subcellular locations, bringing them close to their intended targets. nih.gov

Docking Motifs : Some substrates contain docking sites, which are regions distal to the phosphorylation site that bind to the kinase, increasing the affinity and specificity of the interaction. portlandpress.comucl.ac.uk

Pseudosubstrates : Many kinases are regulated by pseudosubstrates, which are proteins or domains that bind to the active site like a true substrate but lack the hydroxyl group to be phosphorylated, thus acting as inhibitors. wikipedia.org

This combination of factors ensures the fidelity of signaling pathways, allowing multiple kinases to operate simultaneously within a cell while acting only on their specific sets of substrates. plos.org

Ligand-Receptor Interaction Studies Involving Peptides with Serine/Threonine Residues

Peptides containing serine and threonine residues are integral to many ligand-receptor interactions that govern cellular communication. The hydroxyl groups of these amino acids are chemically active, capable of forming crucial non-covalent bonds that stabilize the ligand-receptor complex and drive signal transduction.

Analysis of Hydrogen Bonding and Non-Covalent Interactions at Receptor Sites

The stability and specificity of a peptide ligand binding to its receptor are heavily reliant on a network of non-covalent interactions. researchgate.net Among these, hydrogen bonds are paramount. The hydroxyl group (-OH) of a serine or threonine residue is particularly versatile, as it can act as both a hydrogen bond donor (via its hydrogen atom) and an acceptor (via its oxygen lone pairs). nih.gov This dual capability allows it to form precise and stabilizing connections within a receptor's binding pocket. nih.govrsc.org

For example, in the active sites of serine proteases, a catalytic triad (B1167595) composed of serine, histidine, and aspartate utilizes an extended hydrogen-bonding network to enhance the nucleophilicity of the serine hydroxyl group. researchgate.net Similarly, when a serine-containing peptide ligand binds to a receptor, its hydroxyl group can engage with polar residues like asparagine, glutamine, or charged residues within the receptor site. These hydrogen bonds contribute significantly to the binding affinity and ensure the correct orientation of the ligand for effective signaling. researchgate.netplos.org

Beyond hydrogen bonds, other non-covalent forces are also at play:

Van der Waals Interactions : The methyl group on threonine provides an additional point of contact for hydrophobic and van der Waals interactions within the receptor pocket.

Ionic Interactions : If the serine or threonine residue becomes phosphorylated, the negatively charged phosphate group can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in the receptor, dramatically increasing binding affinity. mdpi.com

The precise arrangement of these interactions dictates the specificity of binding. Even small changes, such as substituting serine with the isosteric but less polar cysteine, can lead to dramatically different interaction environments and binding preferences. nih.gov

Internalization Mechanisms of Serine/Threonine Receptors

Upon binding of a ligand, many receptors, including G protein-coupled receptors (GPCRs) and receptor serine/threonine kinases (RSTKs), are removed from the cell surface via internalization or endocytosis. wjgnet.comiscabiochemicals.com This process serves multiple functions: it can terminate the signal by removing the receptor, target the receptor for degradation, or initiate a new wave of signaling from an intracellular location. wjgnet.com

The internalization process is often triggered by phosphorylation of serine and threonine residues located in the receptor's own intracellular domains (the C-terminal tail or intracellular loops). oup.comacs.org The mechanism typically involves the following steps:

Ligand Binding : An agonist ligand binds to the receptor, causing a conformational change. wjgnet.com

GRK Phosphorylation : This change exposes serine and threonine residues on the receptor's intracellular tail to G protein-coupled receptor kinases (GRKs). GRKs then phosphorylate these sites. acs.org

β-Arrestin Recruitment : The newly phosphorylated sites act as a docking platform for β-arrestin proteins. acs.org

Clathrin-Mediated Endocytosis : β-arrestin binding sterically hinders further G protein activation (desensitization) and facilitates the recruitment of the receptor to clathrin-coated pits, leading to its internalization into endosomes. wjgnet.comnih.gov

The number and location of phosphorylated serine/threonine residues can act as a code, determining the fate of the receptor. For instance, studies on the GLP-1 receptor have shown that the extent of both desensitization and internalization correlates with the number of phosphorylated serine doublets in its C-terminal tail. oup.com While both processes depend on phosphorylation, they can be regulated by different molecular mechanisms, highlighting the complexity of the system. oup.com

Kinetics of Ligand-Receptor Binding and Dissociation

The biological effect of a peptide ligand is determined not only by its binding affinity (how tightly it binds) but also by its binding kinetics—the rates at which it associates with and dissociates from its receptor. acs.orgresearchgate.net These kinetic parameters, the association rate constant (k_on) and the dissociation rate constant (k_off), define the lifetime of the ligand-receptor complex and can be a better predictor of in vivo efficacy than affinity alone. researchgate.net

Association Rate (k_on) : This describes how quickly the ligand binds to the receptor to form a complex. It is influenced by factors such as ligand concentration and the initial interactions that guide the peptide into the binding pocket. acs.org

Dissociation Rate (k_off) : This describes how quickly the ligand separates from the receptor. The reciprocal of k_off (1/k_off) is known as the residence time , which represents the average duration the ligand-receptor complex exists. acs.org

A long residence time (slow k_off) means the receptor remains activated for a longer period, which can lead to a sustained and durable biological response. researchgate.net Studies on the glucagon-like peptide-1 receptor (GLP-1R), a class B GPCR, have shown that the dissociation kinetics of peptide agonists positively correlate with the duration of downstream signaling. nih.gov

The presence of serine and threonine residues can influence these kinetics. The formation of strong, stable hydrogen bonds by these residues can contribute to a slower dissociation rate and thus a longer residence time. Conversely, if these residues are involved in transient, initial contacts, they might primarily influence the association rate.

| Kinetic Parameter | Symbol | Description | Biological Implication |

|---|---|---|---|

| Association Rate Constant | k_on | The rate at which the ligand-receptor complex forms. | Influences the onset of action of a drug or signaling molecule. researchgate.net |

| Dissociation Rate Constant | k_off | The rate at which the ligand-receptor complex breaks apart. | Determines the duration of the signal. acs.org |

| Residence Time | RT (1/k_off) | The average lifetime of the ligand-receptor complex. | Often correlates with in vivo efficacy and sustained response. acs.orgresearchgate.net |

Elucidation of Cellular Signaling Pathways Regulated by Serine/Threonine Phosphorylation

Reversible phosphorylation of serine and threonine residues is a fundamental mechanism for regulating nearly every cellular process, including cell growth, differentiation, metabolism, and apoptosis. longdom.orgthermofisher.com This post-translational modification acts as a molecular switch that propagates signals from the cell surface to the nucleus, orchestrating complex cellular responses. thermofisher.com These signaling pathways are often organized into cascades, where one kinase phosphorylates and activates another, leading to signal amplification and distribution. thermofisher.com

Several key signaling pathways are heavily regulated by serine/threonine phosphorylation:

MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses, such as proliferation and differentiation. longdom.orgresearchgate.net A common version of this pathway, the Ras-Raf-MEK-ERK cascade, involves a series of serine/threonine kinases. Upon activation, Raf (a MAP kinase kinase kinase) phosphorylates and activates MEK (a MAP kinase kinase), which in turn phosphorylates and activates ERK (a MAP kinase). Activated ERK then phosphorylates numerous downstream targets, including transcription factors, to regulate gene expression. researchgate.net

PI3K/Akt Pathway : This pathway is crucial for promoting cell survival, growth, and metabolism. frontiersin.org Downstream of various receptor activations, the serine/threonine kinase Akt (also known as Protein Kinase B) is activated. Akt then phosphorylates a host of downstream substrates. For example, phosphorylation of FoxO family transcription factors by Akt leads to their exclusion from the nucleus, thereby inhibiting apoptosis and promoting cell survival. frontiersin.org

TGF-β Pathway : The Transforming Growth Factor-beta (TGF-β) family of ligands signals through receptor serine/threonine kinases (RSTKs). iscabiochemicals.com Ligand binding causes a type II receptor to phosphorylate and activate a type I receptor. iscabiochemicals.com The activated type I receptor then phosphorylates downstream effector proteins known as Smads at their serine residues. Phosphorylated Smads form complexes that translocate to the nucleus to act as transcription factors, regulating genes involved in cell differentiation, development, and immune responses.

cAMP/PKA Pathway : The second messenger cyclic AMP (cAMP) activates cAMP-dependent Protein Kinase A (PKA), a prototypical serine/threonine kinase. longdom.org PKA is involved in a vast array of cellular functions, from metabolism to gene transcription and synaptic plasticity. nih.gov

The dysregulation of these kinase-driven pathways is a hallmark of many diseases, including cancer and neurodegenerative disorders, making serine/threonine kinases major targets for therapeutic intervention. biorxiv.orgfrontiersin.org

Kinase-Mediated Regulation of Cellular Processes (e.g., Growth, Proliferation, Differentiation)

Serine/threonine kinases are a large family of enzymes that phosphorylate the hydroxyl group of serine or threonine residues on their protein substrates. nih.govnumberanalytics.comontosight.ai This phosphorylation event can alter the protein's conformation, activity, localization, and interaction with other molecules, thereby controlling key cellular processes. ontosight.ai

Cellular Growth and Proliferation: The cell cycle, the series of events leading to cell division, is tightly regulated by serine/threonine kinases. nih.gov Key families of these kinases include:

Cyclin-Dependent Kinases (CDKs): These kinases are central to cell cycle control, and their activity is dependent on binding to regulatory proteins called cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, driving the transitions between them. nih.gov

Polo-Like Kinases (PLKs): PLKs are involved in multiple stages of mitosis, including spindle formation and cytokinesis. nih.gov

Aurora Kinases: This family of kinases plays a crucial role in chromosome segregation and cytokinesis. nih.gov

Dysregulation of these kinases can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.govontosight.ai

Differentiation: Serine/threonine kinases are also instrumental in guiding cell differentiation, the process by which a cell changes from one type to a more specialized type. For instance, the Transforming Growth Factor-beta (TGF-β) signaling pathway, which relies on serine/threonine kinase receptors, is critical for the development of various tissues and organs. rupress.org

Table 1: Key Serine/Threonine Kinases in Cellular Regulation

| Kinase Family | Key Functions | Example(s) |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Cell cycle control, transcription | CDK1, CDK2, CDK4/6 |

| Mitogen-Activated Protein Kinases (MAPKs) | Signal transduction, cell proliferation, stress response | ERK, JNK, p38 |

| Protein Kinase A (PKA) | Metabolism, gene expression | - |

| Protein Kinase C (PKC) | Cell growth, differentiation | - |

Cross-Talk and Integration Points with Other Signaling Cascades

Cellular signaling is not a collection of linear pathways but rather a complex, interconnected network. Serine/threonine kinase pathways exhibit extensive crosstalk with other signaling cascades, allowing cells to integrate multiple stimuli and generate a coordinated response. nih.gov

A prominent example of this is the interplay between the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. mdpi.com Both pathways are activated by growth factors and regulate cell proliferation and survival. mdpi.com Crosstalk can occur at multiple levels:

Direct Phosphorylation: Akt can directly phosphorylate and inhibit components of the MAPK pathway, such as the kinase Raf. mdpi.com

Shared Downstream Targets: Both pathways can converge on and regulate the activity of the same downstream effector proteins, such as the mTORC1 complex, which is a central regulator of cell growth. mdpi.com

Feedback Loops: Activation of one pathway can lead to the activation or inhibition of the other through feedback mechanisms, ensuring a tightly regulated cellular response. mdpi.com

Another significant point of integration is the crosstalk between serine/threonine kinase pathways and tyrosine kinase signaling. For example, the epidermal growth factor receptor (EGFR), a tyrosine kinase, can activate the MAPK pathway, which is a serine/threonine kinase cascade. rupress.org Furthermore, the TGF-β receptor, a serine/threonine kinase, can directly phosphorylate and activate the tyrosine kinase receptor HER2, demonstrating a direct link between these two major signaling systems. rupress.org

Specific Pathway Modulation by Serine/Threonine Phosphatases (e.g., MAPK Pathway)

The phosphorylation state of a protein is determined by the balance of activity between kinases and phosphatases. Serine/threonine phosphatases are enzymes that remove phosphate groups from serine and threonine residues, thereby terminating or modulating the signal initiated by kinases. frontiersin.org

The MAPK pathway is a well-studied example of regulation by phosphatases. nih.gov The activity of MAPKs is tightly controlled by a family of dual-specificity phosphatases (DUSPs), also known as MAPK phosphatases (MKPs), which can dephosphorylate both the threonine and tyrosine residues in the activation loop of MAPKs, leading to their inactivation. frontiersin.orgscienceopen.com

The expression and activity of these phosphatases are themselves regulated, adding another layer of control to the signaling pathway. frontiersin.org For example, some MKPs are induced by the very MAPK pathway they inactivate, creating a negative feedback loop that ensures a transient and appropriate response to stimuli. frontiersin.org

Protein Phosphatase 1 (PP1) is another key serine/threonine phosphatase that plays a role in regulating the MAPK pathway. life-science-alliance.orgbiorxiv.org By dephosphorylating components of the pathway, PP1 can influence cellular processes such as inflammation and immune responses. life-science-alliance.orgbiorxiv.org

Table 2: Regulation of the MAPK Pathway by Phosphatases

| Phosphatase Family | Mechanism | Key Substrates | Consequence of Activity |

|---|---|---|---|

| Dual-Specificity Phosphatases (DUSPs/MKPs) | Dephosphorylates both threonine and tyrosine residues in the activation loop | ERK, JNK, p38 MAPKs | Inactivation of MAPK signaling |

Advanced Analytical Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic peptides like Z-Ser-Thr-OMe. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, and can provide insights into the peptide's solution-state conformation. mdpi.comresearchgate.net

Homonuclear ¹H-¹H TOCSY and ROESY Experiments

Two-dimensional Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful homonuclear experiments that reveal through-bond and through-space proton-proton correlations, respectively. scispace.comuniv-lille1.fr

The TOCSY experiment is crucial for identifying the individual amino acid spin systems of serine and threonine. researchgate.net It establishes correlations between all protons within a coupled network. For instance, the amide proton (NH) of the serine residue will show a cross-peak to its alpha-proton (Hα), which in turn will show correlations to the beta-protons (Hβ). Similarly, the threonine spin system can be identified by the correlations from its NH to Hα, Hβ, and the gamma-methyl protons (Hγ). chemrxiv.org

The ROESY experiment provides information about the spatial proximity of protons (typically within ~5 Å), which is essential for determining sequential connectivity and conformational preferences. scispace.comuniv-lille1.fr Key sequential ROE cross-peaks, such as between the serine Hα and the threonine NH, confirm the Ser-Thr peptide bond. Additional ROEs, for example between the benzyloxycarbonyl (Z) group protons and the serine protons, verify the location of the N-terminal protecting group.

Table 1: Representative ¹H NMR Data for this compound This interactive table provides hypothetical ¹H NMR chemical shift assignments based on typical values for protected dipeptides.

| Proton Assignment | Serine Residue (ppm) | Threonine Residue (ppm) | Protecting Groups (ppm) |

| NH (Amide) | ~5.8 | ~7.2 | - |

| Hα (Alpha) | ~4.4 | ~4.2 | - |

| Hβ (Beta) | ~3.9 (diastereotopic) | ~4.1 | - |

| Hγ (Gamma) | - | ~1.2 (doublet) | - |

| Z-group (CH₂) | - | - | ~5.1 (singlet) |

| Z-group (Aryl) | - | - | ~7.3 (multiplet) |

| OMe (Methyl Ester) | - | - | ~3.7 (singlet) |

Heteronuclear ¹H-¹³C HSQC and ¹H-¹⁵N HSQC Analyses

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. researchgate.nethmdb.ca

The ¹H-¹³C HSQC spectrum allows for the unambiguous assignment of the carbon atoms in the molecule by correlating them to their attached, and already assigned, protons. hmdb.ca For example, the serine Cα is identified by its correlation to the serine Hα, and the threonine Cγ (methyl group) is identified by its correlation to the threonine Hγ protons. This provides a detailed carbon fingerprint of the molecule. mdpi.com

The ¹H-¹⁵N HSQC experiment is particularly useful for analyzing the peptide backbone. Since natural abundance of ¹⁵N is low (0.4%), this experiment is typically performed on ¹⁵N-labeled samples, but can be used for natural abundance samples with longer acquisition times. It provides a single cross-peak for each N-H group, correlating the amide proton with the backbone nitrogen. This can be very useful in more complex peptides for resolving overlapping amide proton signals. researchgate.net

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are central to assessing the purity of this compound, separating it from starting materials, reagents, and side-products generated during synthesis.

Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) for Peptide Impurity Profiling

LC-HRMS is a powerful technique that couples the separation capabilities of liquid chromatography with the sensitive and specific detection provided by high-resolution mass spectrometry. lcms.czwaters.com This method is ideal for identifying and quantifying impurities in synthetic peptides. rsc.orgnih.gov The LC component, typically reverse-phase HPLC, separates impurities based on their hydrophobicity. The HRMS component provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and any co-eluting impurities. waters.com

Common process-related impurities in the synthesis of this compound could include deletion peptides (e.g., Z-Ser-OMe or Z-Thr-OMe if coupling fails), peptides with protecting groups that have not been properly removed or have been modified, or products of side-reactions. rsc.org

Table 2: Potential Impurities in this compound Synthesis and their Detection by HRMS This interactive table lists plausible impurities and their expected exact masses, which can be identified using LC-HRMS.

| Impurity Name | Structure | Theoretical Monoisotopic Mass (Da) | Origin |

| Deletion Peptide | Z-Ser-OMe | 253.0950 | Incomplete coupling of Threonine |

| Unreacted Amino Acid | H-Thr-OMe | 133.0739 | Incomplete coupling reaction |

| Double Insertion | Z-Ser-Ser-Thr-OMe | 482.2064 | Erroneous double coupling of Serine |

| Dehydrated Product | Z-(ΔAla)-Thr-OMe | 364.1532 | β-elimination from Serine residue |

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Enantiomeric Analysis

The stereochemical integrity of the constituent amino acids is critical for the biological activity of any resulting larger peptide. Racemization can occur during peptide synthesis, particularly during activation and coupling steps. To verify the enantiomeric purity of the serine and threonine residues in this compound, the dipeptide is first hydrolyzed back to its constituent amino acids using strong acid (e.g., 6N HCl). cat-online.com

The resulting free amino acids are not volatile enough for GC analysis and must be converted into volatile derivatives. sigmaaldrich.com This is typically a two-step process involving esterification of the carboxyl group followed by acylation of the amino group (e.g., using pentafluoropropionic anhydride). mdpi.comresearchgate.net The derivatized amino acids are then separated on a chiral capillary column (e.g., Chirasil-L-Val) and detected by mass spectrometry. mdpi.comnih.gov This method can accurately quantify the presence of even trace amounts of the undesired D-enantiomers. cat-online.com

Table 3: Hypothetical Chiral GC-MS Data for Derivatized Amino Acids from this compound Hydrolysis This interactive table shows representative retention times for the L- and D-enantiomers of derivatized Ser and Thr.

| Derivatized Amino Acid | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) |

| Serine (as PFP-isopropyl ester) | 10.2 | 10.8 |

| Threonine (as PFP-isopropyl ester) | 11.5 | 12.2 |

Mass Spectrometry-Based Proteomics for Phosphorylation Site Identification

While this compound is not itself a phosphopeptide, its constituent serine and threonine residues are the most common sites of protein phosphorylation in eukaryotes, a key post-translational modification that regulates cellular processes. creative-proteomics.com Techniques developed for phosphoproteomics can be conceptually applied to identify potential phosphorylation on Ser-Thr motifs.

In a research context, should a kinase be used to phosphorylate this compound, mass spectrometry would be the primary tool for confirming the modification and identifying its exact location. nih.govmolbiolcell.org Tandem mass spectrometry (MS/MS) is employed to fragment the phosphorylated peptide. creative-proteomics.com A characteristic fragmentation pattern for phosphoserine and phosphothreonine is the "neutral loss" of phosphoric acid (H₃PO₄), which corresponds to a mass difference of 98 Da in the MS/MS spectrum. nih.gov This neutral loss is a diagnostic indicator of a phosphorylated peptide. Further fragmentation of the peptide backbone would generate b- and y-type ions, allowing for the precise localization of the phosphate (B84403) group to either the serine or the threonine residue. researchgate.net

Peptide Mapping and Fragmentation Techniques (e.g., CID, ETD)

Peptide mapping is a cornerstone of protein and peptide characterization. In the context of this compound, this process would typically involve enzymatic or chemical cleavage, followed by mass spectrometry (MS) to analyze the resulting fragments. nih.gov The goal is to verify the amino acid sequence and identify any post-translational modifications. Tandem mass spectrometry (MS/MS) is the definitive method for sequencing peptides, employing fragmentation techniques to break down a selected peptide ion into a series of smaller fragment ions. nih.gov The two most prominent fragmentation methods are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD). researchgate.net

Collision-Induced Dissociation (CID) is a widely used technique where peptide ions are accelerated and collided with an inert gas. nih.gov This collision imparts internal energy, leading to fragmentation primarily along the peptide backbone at the amide bonds, which are the most vulnerable. wikipedia.org This process typically generates b- and y-type fragment ions, which correspond to N-terminal and C-terminal fragments, respectively. wikipedia.orgnih.gov While effective for many peptides, CID has limitations when analyzing peptides with labile modifications, such as the phosphorylation of serine (Ser) and threonine (Thr) residues. nih.gov The energy from the collision can easily break the fragile phosphoester bond, leading to a "neutral loss" of the phosphate group rather than the desired backbone fragmentation, which can obscure the exact location of the modification. nih.govnih.gov

Electron-Transfer Dissociation (ETD) offers a complementary and often superior alternative for analyzing peptides with labile modifications. nih.gov ETD is a non-ergodic fragmentation method, meaning that fragmentation occurs faster than the energy can be distributed throughout the molecule. It involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation of the peptide backbone's N-Cα bond. nih.gov This process generates primarily c- and z-type fragment ions. wikipedia.orgnih.gov A key advantage of ETD is that it tends to preserve post-translational modifications, like phosphorylation on Ser and Thr residues, making it an invaluable tool for identifying the specific sites of such modifications. nih.govnih.gov The combination of CID and ETD in a single analysis provides complementary fragmentation data, significantly increasing the confidence and accuracy of peptide sequence assignments. researchgate.net

Table 1: Comparison of CID and ETD Fragmentation Techniques

| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |

| Fragmentation Principle | Collides peptide ions with inert gas, causing fragmentation. nih.gov | Transfers electrons to multiply charged peptide ions, inducing fragmentation. nih.gov |

| Primary Fragment Ions | b- and y-type ions. wikipedia.orgnih.gov | c- and z-type ions. wikipedia.orgnih.gov |

| Bond Cleavage | Primarily cleaves the weakest bonds (peptide amide bonds). wikipedia.org | Cleaves the peptide backbone N-Cα bond. nih.gov |

| Ideal Precursor Ions | Smaller, doubly charged peptides. nih.gov | Larger, more highly charged peptides. nih.gov |

| Effect on PTMs | Can cause neutral loss of labile modifications (e.g., phosphorylation). nih.gov | Tends to preserve labile post-translational modifications. nih.gov |

| Primary Application | General peptide sequencing. nih.gov | Sequencing peptides with labile PTMs, large peptides. nih.govnih.gov |

Fluorescence-Based Biochemical Assays for Functional Analysis

Fluorescence-based assays are a mainstay in biological research and drug discovery due to their high sensitivity, rapid signal readout, and suitability for high-throughput screening (HTS). rsc.org These assays are frequently used to measure enzyme activity, such as that of protein kinases, which catalyze the phosphorylation of substrates. rsc.orgthermofisher.com For a compound like this compound, which contains potential phosphorylation sites (Ser and Thr), these assays are critical for screening its interaction with various kinases.

Z'-LYTE Kinase Assays for Kinase Activity Screening

The Z'-LYTE Kinase Assay is a powerful, fluorescence-based method used to measure the activity of protein kinases and screen for potential inhibitors. thermofisher.comthermofisher.com It is a homogeneous, coupled-enzyme assay platform that relies on Fluorescence Resonance Energy Transfer (FRET). thermofisher.comnih.gov The principle is based on the differential sensitivity of a specially designed peptide substrate to proteolytic cleavage depending on its phosphorylation state. thermofisher.com

The process unfolds in two main steps:

Kinase Reaction: A protein kinase transfers the gamma-phosphate from ATP to a specific serine, threonine, or tyrosine residue within a synthetic FRET peptide substrate. thermofisher.comthermofisher.com This peptide is labeled with a donor fluorophore (e.g., Coumarin) on one end and an acceptor fluorophore (e.g., Fluorescein) on the other. thermofisher.comthermofisher.com In the presence of an active kinase, a portion of these peptide substrates becomes phosphorylated.

Development Reaction: A site-specific protease, the "Development Reagent," is introduced into the reaction. This protease is engineered to specifically recognize and cleave only the non-phosphorylated FRET peptides. thermofisher.com Phosphorylation of the peptide protects it from being cleaved by the protease. thermofisher.combiocompare.com

The outcome is determined by measuring FRET. When the peptide is intact (phosphorylated), the donor and acceptor are in close proximity, and FRET occurs. If the peptide is cleaved (non-phosphorylated), the fluorophores are separated, disrupting FRET. thermofisher.com The assay quantifies this by calculating the ratio of donor emission to acceptor emission, which provides a robust and reproducible measure of kinase activity. thermofisher.com This ratiometric method corrects for variations in peptide concentration and signal intensity, leading to high-quality data, often expressed as a Z' factor, a statistical indicator of assay quality for HTS. thermofisher.combmglabtech.com

Table 2: Summary of the Z'-LYTE Kinase Assay Principle

| Step | Action | Outcome (if Kinase is Active) | Outcome (if Kinase is Inactive/Inhibited) |

| 1. Kinase Reaction | Kinase, ATP, and FRET-peptide substrate are incubated. | FRET-peptide becomes phosphorylated. thermofisher.com | FRET-peptide remains non-phosphorylated. thermofisher.com |

| 2. Development | A site-specific protease is added. | Phosphorylated peptide is protected from cleavage. thermofisher.com | Non-phosphorylated peptide is cleaved by the protease. thermofisher.com |

| 3. Detection | Fluorescence is measured (excitation of donor). | FRET is maintained between donor and acceptor. thermofisher.com | FRET is disrupted due to separation of donor and acceptor. thermofisher.com |

| Result | High FRET signal (high emission ratio). | Low FRET signal (low emission ratio). |

Positional Scanning Peptide Arrays (PSPA) for Substrate Specificity Determination

To understand which kinases might act upon a substrate containing a Ser-Thr motif, it is crucial to determine the substrate specificity of candidate kinases. Positional Scanning Peptide Arrays (PSPA) are a powerful high-throughput method used to rapidly define the consensus phosphorylation motif for a given kinase. nih.govnih.gov This technique provides a comprehensive view of a kinase's preference for specific amino acids at positions surrounding the phosphorylation site. nih.gov

A PSPA library is a combinatorial library of synthetic peptides. nih.gov Each peptide in the array contains a central phosphoacceptor residue (typically an equal mixture of serine and threonine) that can be phosphorylated. nih.gov This site is flanked by several amino acid positions (e.g., -4 to +4 relative to the phosphorylation site). The library is designed so that in each set of peptides, one of these flanking positions is systematically "fixed" with each of the 20 natural amino acids, while all other positions are degenerate, containing an equimolar mixture of most amino acids. nih.gov

The screening process involves incubating the purified kinase of interest with the entire peptide array in the presence of radiolabeled ATP. nih.gov The peptides are then captured onto a membrane, and the amount of radioactivity incorporated into each peptide is quantified. nih.gov By comparing the phosphorylation levels across the array, researchers can identify which amino acids are preferred (strongly phosphorylated) or deselected (poorly phosphorylated) at each specific position in the substrate sequence. nih.govnih.gov This information is used to build a scoring matrix that defines the optimal phosphorylation motif for the kinase, which is essential for identifying its true biological substrates. nih.gov

Table 3: Illustrative Example of a Positional Scanning Peptide Array (PSPA) Design for the -1 Position

| Peptide Sequence Example | Fixed Amino Acid at -1 | Degenerate Positions (X) | Phospho-Acceptor (S/T) | Outcome |

| X-X-X-A -(S/T)-X-X-X-X | Alanine (B10760859) (A) | Mixture of 17 amino acids | Serine/Threonine | Low Phosphorylation |

| X-X-X-R -(S/T)-X-X-X-X | Arginine (R) | Mixture of 17 amino acids | Serine/Threonine | High Phosphorylation |

| X-X-X-P -(S/T)-X-X-X-X | Proline (P) | Mixture of 17 amino acids | Serine/Threonine | Very High Phosphorylation |

| X-X-X-D -(S/T)-X-X-X-X | Aspartic Acid (D) | Mixture of 17 amino acids | Serine/Threonine | Deselected (No Phos.) |

| ...and so on for all 20 amino acids at the -1 position. | ||||

| This process is repeated for each position (-4, -3, -2, +1, +2, +3, +4) to build a complete motif. |

Computational and Theoretical Studies of Z Ser Thr Ome and Serine/threonine Systems

Molecular Docking Simulations of Serine/Threonine Derivatives with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr This method is widely employed to understand the binding modes of ligands, such as serine/threonine derivatives, within the active sites of enzymes. Docking programs utilize scoring functions, which are empirical potential energy functions, to estimate the binding energy of enzyme-substrate complexes, considering factors like van der Waals forces, electrostatic interactions, and hydrogen bonds. researchgate.net

Research into the enzymatic synthesis of galactosylated serine/threonine derivatives has utilized molecular docking to probe the structural basis of enzyme selectivity. researchgate.net In one such study, docking simulations of various serine/threonine derivatives with the active site of β-galactosidase from Escherichia coli were performed. The results indicated that the binding of these derivatives was stronger than that of the natural acceptor, glucose, with binding affinities ranging from -4.6 to -7.9 kcal/mol. researchgate.netdntb.gov.uanih.gov The interactions were found to be predominantly with aromatic residues in the enzyme's active site. dntb.gov.uanih.gov

Similarly, docking studies are crucial in the context of drug discovery, particularly for targeting serine/threonine kinases, which are implicated in diseases like cancer. academie-sciences.frdovepress.com For instance, docking analyses of phenanthrene (B1679779) derivatives against the B-Raf proto-oncogene serine/threonine-protein kinase revealed strong binding affinities, with calculated binding energies as low as -11.1 kcal/mol. academie-sciences.fr Another study explored the interaction of the flavonoid quercetin (B1663063) with 15 different serine/threonine kinases, showing favorable binding energies and interactions with the highly conserved Asp-Phe-Gly (DFG) motif in the active site. dovepress.com

| Ligand/Derivative | Target Enzyme/Protein | Calculated Binding Affinity (kcal/mol) | Key Interacting Residues/Motifs |

|---|---|---|---|

| Serine/Threonine Derivatives | β-Galactosidase | -4.6 to -7.9 | Aromatic Residues |

| Phenanthrene Derivative D-1 | B-Raf Kinase | -9.8 | ASP 594 |

| Phenanthrene Derivative D-2 | B-Raf Kinase | -11.1 | ASP 594 |

| Quercetin | Serine/Threonine Kinases (various) | -8.5 to -11.4 | DFG Motif (Aspartate) |

| Isoquercitrin | Serine/Threonine Kinases (various) | -8.1 to -11.9 | DFG Motif (Aspartate) |

Molecular Dynamics Simulations for Peptide-Receptor Complex Stability and Conformation

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing information about its stability, conformational flexibility, and the nature of interactions over time. researchgate.netigem.wiki MD simulations are used to validate docking results and to explore the conformational landscape of peptide-receptor complexes. researchgate.net Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and the number of hydrogen bonds. researchgate.netresearchgate.net

MD simulations have been employed to study the stability of various peptide-receptor systems. For example, a 10 ns simulation was used to confirm the stability of peptide-ligand complexes with target enzymes, where a lower average RMSD value indicated a more stable complex. researchgate.net In another study, 100 ns MD simulations of peptide complexes with the SARS-CoV-2 main protease were conducted to assess structural rigidity. researchgate.net The analysis showed that after an initial period of fluctuation, the RMSD values of the complexes stabilized, indicating the formation of a stable conformation. researchgate.net The compactness of the complex is often evaluated using the Radius of Gyration (Rg), while RMSF analysis helps understand the flexibility of specific amino acid regions. researchgate.net

The stability of peptide mimics binding to the receptor tyrosine kinase A (trkA) has also been investigated using MD simulations. nih.gov These simulations confirmed the importance of specific peptide residues for binding and helped to characterize the flexibility of the peptide-receptor adduct. nih.gov Furthermore, MD simulations are instrumental in studying larger systems, such as major histocompatibility complex II (MHC-II) with bound peptide epitopes, over timescales of 100 to 150 ns to compare conformational mobility and stability in different environments. plos.org

| System | Simulation Length | Key Parameters Analyzed | Primary Finding |

|---|---|---|---|

| Peptide-ACE Complex | 10 ns | RMSD, RMSF | Confirmed higher stability of the peptide complex (Avg. RMSD: 0.59) compared to a standard drug. researchgate.net |

| Peptide-Mpro Complex | 100 ns | RMSD, RMSF, SASA, Rg, H-bonds | Complexes achieved stability after an initial fluctuation period (~40 ns), validating docking outcomes. researchgate.net |

| NeoFv-FcRn Receptor Complex | 100 ns | RMSD, Binding Free Energy | Confirmed structural stability (RMSD < 2 Å) and favorable binding. igem.wiki |

| Peptide-MHC-II Complex | 100-150 ns | Conformational Fluctuations, Intermolecular Energies | Revealed differences in stability and mobility between soluble and membrane-bound complexes. plos.org |

Ab Initio and Quantum Chemical Calculations for Electronic Structure Analysis

Ab initio and other quantum chemical methods provide a fundamental understanding of the electronic structure, energetics, and geometry of molecules without reliance on empirical parameters. researchgate.net These methods are particularly valuable for studying small peptides, like dipeptides and tripeptides, which serve as model systems for understanding the behavior of larger biomolecules. cuni.cz Techniques such as Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are used to optimize molecular structures and calculate properties like binding energies. researchgate.net

Studies on dipeptides formed from amino acids like alanine (B10760859) and glycine (B1666218) have used ab initio methods to analyze their structure and the energetics of peptide bond formation. researchgate.net High-level calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide benchmark data on binding energies. researchgate.net For instance, the binding energy for alanylglycine was calculated to be 5.09 kcal/mol at the CCSD(T) level. researchgate.net Such calculations have also been used to create benchmark databases of geometries and relative energies for various conformers of small peptides, which are crucial for testing the accuracy of other computational methods. cuni.cz

Semi-empirical quantum methods, such as PM3, offer a computationally less expensive alternative for larger systems, allowing for the analysis of geometric parameters and hydrogen bonding in peptides. jomardpublishing.com DFT methods, often using functionals like B3LYP, are also widely applied to investigate various molecular properties. For example, DFT combined with a thermodynamic cycle has been used to determine the pKa values of amino acid side chains in linear and cyclic dipeptides, with results showing that cyclization can increase the pKa of a lysine (B10760008) side chain due to the formation of an internal hydrogen bond. worldscientific.com

| Dipeptide/System | Method | Calculated Property | Value |

|---|---|---|---|

| Glycylglycine | CCSD(T) | Binding Energy | 5.89 kcal/mol researchgate.net |

| Glycylalanine | CCSD(T) | Binding Energy | 5.61 kcal/mol researchgate.net |

| Alanylglycine | CCSD(T) | Binding Energy | 5.09 kcal/mol researchgate.net |

| Alanylalanine | CCSD(T) | Binding Energy | 4.86 kcal/mol researchgate.net |

| Cyclic Lysine Dipeptide | DFT (B3LYP) | Side Chain pKa | Increased relative to linear form worldscientific.com |

Predictive Modeling of Conformational Landscapes in Serine/Threonine Kinases

Serine/Threonine Kinases (STKs) are highly dynamic proteins that adopt multiple conformations to perform their regulatory functions. Historically, their conformational states were described by a simple binary model based on the orientation of the DFG motif ("DFG-in" for active and "DFG-out" for inactive). biorxiv.orgresearchgate.netresearchgate.net However, this paradigm is now considered an oversimplification, as it overlooks a broader landscape of metastable states. biorxiv.orgresearchgate.netsciencecast.org

Recent advancements have led to the development of sophisticated computational frameworks to accelerate the exploration of these vast conformational landscapes. researchgate.netsciencecast.org These frameworks often integrate machine learning, physics-based simulations, and Markov state models to capture shifts in conformational populations in response to perturbations like mutations or ligand binding. biorxiv.orgsciencecast.org This approach provides deeper insights into both the thermodynamics and kinetics of conformational transitions, moving beyond static structural snapshots. researchgate.netsciencecast.org